![molecular formula C7H5F3N2O3 B577770 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214343-07-3](/img/structure/B577770.png)
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5F3N2O3 It is a pyridine derivative characterized by the presence of methoxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the use of N-fluoropyridinium salts as efficient precursors in the synthesis of substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-amino-3-nitro-5-(trifluoromethyl)pyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Scientific Research Applications
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-nitrobenzotrifluoride
- 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to other similar compounds .
Biological Activity
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C7H6F3N2O3
- Molecular Weight : 177.12 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
- Reactive Intermediates : The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, leading to various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains and fungi. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been evaluated for its anticancer potential across several human cancer cell lines. Notably, it demonstrated significant antiproliferative activity against:
- Liver Cancer (SK-Hep-1)
- Breast Cancer (MDA-MB-231)
- Gastric Cancer (NUGC-3)
Table 1 summarizes the IC50 values observed in these studies:
Anti-inflammatory and Cytotoxic Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Case Studies
- Anticancer Activity in Human Cell Lines :
-
Antimicrobial Screening :
- In a comprehensive screening against common pathogens, the compound exhibited moderate antibacterial activity at concentrations ranging from 100 to 200 µg/mL. It was less effective than standard antibiotics but showed promise as a lead compound for further modification.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methoxy-5-nitrobenzotrifluoride | Methoxy and nitro groups | Moderate antimicrobial |
2-Methoxy-6-(trifluoromethyl)pyridin | Different substitution pattern | Anticancer activity |
2-Methoxy-3-nitropyridine | Lacks trifluoromethyl group | Lower lipophilicity |
The presence of the trifluoromethyl group in this compound significantly enhances its stability and biological activity compared to other derivatives.
Properties
IUPAC Name |
2-methoxy-3-nitro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHMCGCQCEIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673513 |
Source
|
Record name | 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214343-07-3 |
Source
|
Record name | 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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